4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Brand Name: Vulcanchem
CAS No.: 179316-94-0
VCID: VC2920417
InChI: InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
SMILES: C1=CN2C(=C1)C(=O)NNC2=S
Molecular Formula: C6H5N3OS
Molecular Weight: 167.19 g/mol

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

CAS No.: 179316-94-0

Cat. No.: VC2920417

Molecular Formula: C6H5N3OS

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one - 179316-94-0

Specification

CAS No. 179316-94-0
Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
IUPAC Name 4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one
Standard InChI InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
Standard InChI Key KWCOMGMOSLLKRK-UHFFFAOYSA-N
SMILES C1=CN2C(=C1)C(=O)NNC2=S
Canonical SMILES C1=CN2C(=C1)C(=O)NNC2=S

Introduction

Chemical Structure and Properties

Molecular Identification

4-Sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one is precisely identified through several standard chemical identifiers. The compound is registered with CAS number 179316-94-0, which serves as its unique identifier in chemical databases and literature . Its IUPAC name is 4-sulfanylidene-2,3-dihydropyrrolo[1,2-d] triazin-1-one, providing a systematic description of its chemical structure. The molecular formula is C6H5N3OS, indicating the presence of six carbon atoms, five hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom . This composition yields a calculated molecular weight of 167.19 g/mol, which is a critical parameter for analytical characterization and formulation development.

The key molecular identifiers of 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one are summarized in the following table:

PropertyValue
CAS Number179316-94-0
IUPAC Name4-sulfanylidene-2,3-dihydropyrrolo[1,2-d] triazin-1-one
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Chemical ClassPyrrolo-fused 1,2,4-triazine

These identifiers are essential for the unambiguous designation of the compound in scientific literature, regulatory documentation, and chemical databases, facilitating accurate information exchange among researchers in the field.

Structural Characteristics

The compound 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one possesses a distinctive heterocyclic structure characterized by a pyrrolo[1,2-d]triazine core with specific functional groups that contribute to its chemical and biological properties. The core structure consists of a pyrrole ring fused with a 1,2,4-triazine ring, creating a bicyclic system with unique electronic properties and reactivity patterns. The fusion pattern in this compound is specifically designated as [1,2-d], indicating the specific connectivity between the pyrrole and triazine rings.

One of the most notable structural features is the sulfanyl group (thiol or -SH) at the 4-position of the triazine ring. This sulfur-containing functional group contributes significantly to the compound's chemical reactivity and may play a crucial role in its potential biological activities. The presence of the sulfur atom introduces potential for hydrogen bonding, metal coordination, and nucleophilic interactions, expanding the compound's chemical versatility.

Additionally, the molecule contains a carbonyl group (C=O) at the 1-position, forming part of a lactam functionality within the triazine ring. This carbonyl group contributes to the compound's polarity and provides a potential site for hydrogen bond acceptance, which may be relevant for interactions with biological targets such as proteins or enzymes.

Synthesis Methods

Common Synthetic Routes

The synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one and related pyrrolo-triazine derivatives can be approached through several methodologies, with varying degrees of complexity and efficiency. According to the available research, two main synthetic strategies have been explored for the preparation of pyrrolo-triazinone scaffolds that could be applicable to the synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one.

One significant approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines. As reported in the Beilstein Journal of Organic Chemistry, this method has been utilized for the synthesis of pyrrolo[2,1-f] triazin-4(3H)-ones, which are structurally related to our compound of interest . Although this specific method was developed for a different isomer (pyrrolo[2,1-f] rather than pyrrolo[1,2-d]), the underlying chemistry principles could potentially be adapted for the synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one.

Another promising synthetic route involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. This approach has been demonstrated to be more facile and practical than previously reported procedures for related compounds . The method typically begins with appropriate pyrrole precursors that undergo cyclization to form the triazine ring.

For compounds specifically derived from 2-diazopyrroles, another synthetic pathway has been identified. As described in the ScienceDirect article, 2-diazopyrroles can serve as useful building blocks for the synthesis of pyrrole-fused heterocycles, including pyrrolo[2,1-c] triazines . In this approach, 2-diazopyrroles react with methylene active compounds, leading to the formation of pyrrolo-triazine structures. While this specific method was developed for a different isomer (pyrrolo[2,1-c]), the underlying chemistry could provide insights for the synthesis of pyrrolo[1,2-d] derivatives.

Biological Activity and Applications

Structure-Activity Relationship

Studies on 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one and related compounds have revealed important structure-activity relationships (SARs) that guide the rational design of derivatives with enhanced biological properties. Research indicates that modifications at specific positions on the triazine ring can significantly influence the biological activity of these compounds. Understanding these relationships is crucial for the development of more potent and selective derivatives for therapeutic applications.

One key finding from SAR studies is that the sulfanyl group at the 4-position contributes significantly to the compound's unique chemical reactivity and potential biological activity. This functional group likely participates in crucial interactions with biological targets, possibly through hydrogen bonding or other non-covalent interactions. Modifications to this group, such as replacing it with other sulfur-containing moieties or altering its oxidation state, may lead to changes in activity profiles and pharmacological properties.

Molecular dynamics simulations have been employed to understand the binding interactions of these compounds with target proteins, providing insights into the structural features that contribute to biological activity. These studies have indicated that van der Waals interactions play a crucial role in stabilizing complexes between pyrrolo-triazine derivatives and their biological targets. This information can guide the design of new derivatives with optimized interaction profiles.

The following table summarizes some key structure-activity insights for pyrrolo-triazine derivatives:

While these structure-activity relationships provide valuable guidance for compound optimization, it's important to note that specific biological targets and mechanisms of action may require specialized structural features for optimal interaction. Continuing research in this area will likely reveal additional SAR insights specific to 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one and its derivatives.

Hazard CategoryClassificationGHS Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)H335: May cause respiratory irritation

Understanding these hazards is essential for implementing appropriate safety measures during the handling, storage, and disposal of 4-sulfanyl-1H,2H-pyrrolo[1,2-d] triazin-1-one to minimize risks to human health and the environment.

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